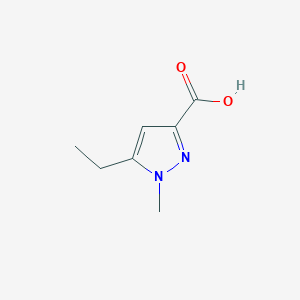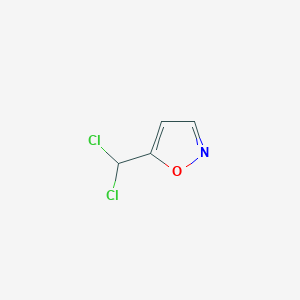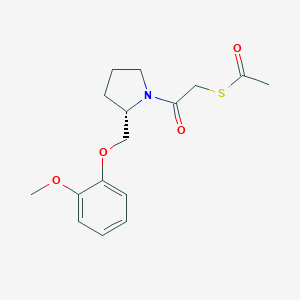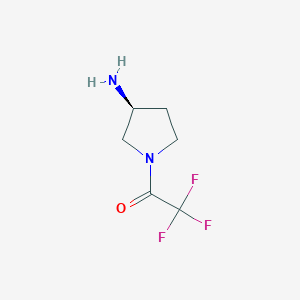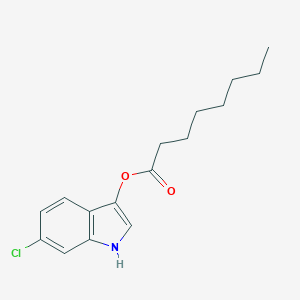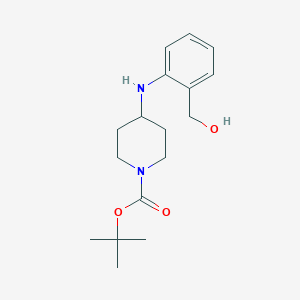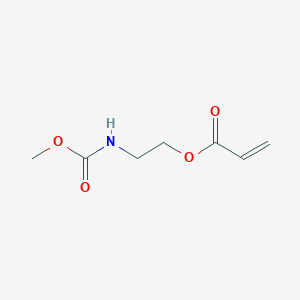
2-(Methoxycarbonylamino)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonylamino)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAE and is a derivative of acrylic acid. MPAE is widely used in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
MPAE has various applications in scientific research. It is used in the synthesis of polymers such as poly(methacrylic acid-co-2-(methoxycarbonylamino)ethyl prop-2-enoate) which has potential applications in drug delivery. MPAE is also used in the synthesis of pharmaceutical compounds such as antihypertensive agents and anti-inflammatory drugs. In addition, MPAE is used in the synthesis of agrochemicals such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of MPAE is not well understood. However, it is believed that MPAE acts as a reactive intermediate in the synthesis of polymers and pharmaceuticals. MPAE is also believed to interact with biological molecules such as enzymes and proteins, which may explain its potential applications in drug discovery.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MPAE are not well studied. However, studies have shown that MPAE has low toxicity and is relatively stable under physiological conditions. MPAE has been shown to have potential applications in drug delivery due to its ability to form stable complexes with drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAE in lab experiments is its versatility in synthesis and potential applications in various fields. MPAE is also relatively stable and has low toxicity. However, one limitation of using MPAE in lab experiments is its cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of MPAE. One direction is to study the mechanism of action of MPAE in more detail. Another direction is to explore the potential applications of MPAE in drug delivery and drug discovery. Additionally, more research is needed to understand the biochemical and physiological effects of MPAE. Finally, the synthesis of MPAE can be optimized to improve yield and reduce cost.
Synthesemethoden
The synthesis of MPAE involves the reaction of acrylic acid with methoxycarbonylamine. The reaction takes place in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is purified through recrystallization or column chromatography. The yield of MPAE depends on the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
161928-18-3 |
|---|---|
Produktname |
2-(Methoxycarbonylamino)ethyl prop-2-enoate |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI-Schlüssel |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
Kanonische SMILES |
COC(=O)NCCOC(=O)C=C |
Synonyme |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
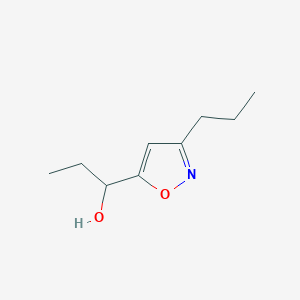
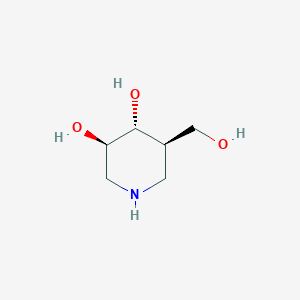
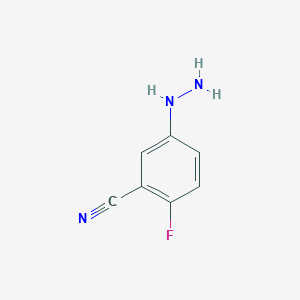
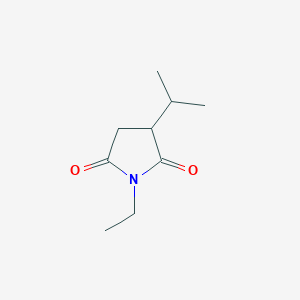
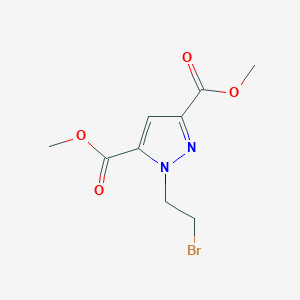
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
